Enhanced π-Delocalization and Reduced HOMO-LUMO Gap Compared to 2-Ethynylpyridine
The incorporation of the thiophene ring in 2-(5-ethynylthiophen-2-yl)pyridine results in enhanced π-delocalization, which is quantitatively manifested as a 0.46 eV contraction of the HOMO–LUMO gap relative to the simpler analog 2-ethynylpyridine .
| Evidence Dimension | HOMO–LUMO gap (band gap) |
|---|---|
| Target Compound Data | Not explicitly stated, but a 0.46 eV reduction is reported relative to comparator |
| Comparator Or Baseline | 2-ethynylpyridine (HOMO–LUMO gap baseline) |
| Quantified Difference | 0.46 eV contraction (reduction) in HOMO–LUMO gap |
| Conditions | Computational analysis, likely Density Functional Theory (DFT) |
Why This Matters
A reduced HOMO-LUMO gap is a key indicator of improved charge transport properties, which is critical for applications in organic semiconductors and light-emitting devices.
